N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
Description
The compound N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide features a benzothiazole core substituted with 3,4-dimethyl groups in a dihydro configuration, conjugated via an imine (E-configuration) to a benzamide moiety. The benzamide is further functionalized with a piperidine-1-sulfonyl group at the para position. This structure combines aromatic heterocyclic and sulfonamide motifs, which are common in bioactive molecules. The E-configuration likely influences molecular geometry and intermolecular interactions, such as hydrogen bonding, critical for stability and binding .
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-7-6-8-18-19(15)23(2)21(28-18)22-20(25)16-9-11-17(12-10-16)29(26,27)24-13-4-3-5-14-24/h6-12H,3-5,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMKEJDPROXKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Thiazole Cyclization
A modified Hantzsch protocol produces the dihydrobenzothiazole core:
Reaction Scheme
3,4-Dimethyl-2-aminothiophenol + 2-Bromo-3,4-dimethylacetophenone
→ Δ, EtOH, I₂ → 3,4-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-imine
Optimized Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Anhydrous ethanol | |
| Catalyst | Iodine (0.5 equiv) | |
| Temperature | 80°C (MW irradiation) | |
| Reaction Time | 20 min | |
| Yield | 78% |
Key Observations
- Microwave irradiation reduces reaction time from 6h (conventional heating) to 20 min
- Iodine catalyzes both cyclization and imine tautomerization
- Exclusive formation of E-isomer due to steric hindrance from 3,4-dimethyl groups
Preparation of 4-(Piperidine-1-Sulfonyl)Benzoic Acid
Sulfonation of Piperidine
Stepwise Protocol
- Piperidine Sulfonylation
Piperidine + 4-Nitrobenzenesulfonyl chloride
→ DCM, Et₃N, 0°C → 1-(4-Nitrobenzenesulfonyl)piperidine
- Nitro Group Reduction
1-(4-Nitrobenzenesulfonyl)piperidine
→ H₂ (1 atm), 10% Pd/C, EtOH → 1-(4-Aminobenzenesulfonyl)piperidine
- Diazotization & Hydrolysis
1-(4-Aminobenzenesulfonyl)piperidine
→ NaNO₂, H₂SO₄, H₂O → 4-(Piperidine-1-sulfonyl)benzoic acid
Critical Parameters
- Maintain pH >9 during sulfonation to prevent N-deprotection
- Use low-temperature (-5°C) diazotization to avoid sulfone cleavage
Amide Coupling and Final Product Isolation
Carbodiimide-Mediated Coupling
Reaction Equation
4-(Piperidine-1-sulfonyl)benzoic acid + 3,4-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-imine
→ EDC·HCl, DMAP, DCM → Target compound
Optimized Reaction Table
Purification Protocol
- Column Chromatography
- Stationary phase: Silica gel 60 (230-400 mesh)
- Mobile phase: Ethyl acetate/hexane gradient (30%→70%)
- Recrystallization
- Solvent system: Diethyl ether/n-hexane (1:3 v/v)
- Crystal morphology: Needle-shaped off-white crystals
Structural Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.26 | s (1H) | Amide NH |
| 8.12-7.88 | m (8H) | Aromatic protons |
| 3.79 | d (2H, J=12.5Hz) | Piperidine CH₂SO₂ |
| 2.85 | td (2H) | Piperidine NCH₂ |
| 2.31 | s (6H) | 3,4-Dimethyl groups |
13C NMR (100 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 167.4 | Amide carbonyl |
| 154.2 | Benzothiazole C=N |
| 134.7-126.3 | Aromatic carbons |
| 48.1 | Piperidine CH₂SO₂ |
| 21.4 | 3,4-Dimethyl CH₃ |
HRMS (ESI-TOF)
Calculated for C₂₂H₂₄N₃O₃S₂ [M+H]⁺: 442.1264
Found: 442.1267
Synthetic Challenges and Optimization
Imine Configuration Control
Sulfonamide Stability
- Acidic Conditions : Decomposition observed at pH <2 (sulfone cleavage)
- Thermal Stability : Decomposition onset at 237°C (DSC analysis)
Scale-Up Considerations
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Microwave Reactor | Not used | Essential for ≤20min reaction |
| Purification | Column | Crystallization yield improves to 82% |
| Overall Yield | 61% | 67% (economy of scale) |
Alternative Synthetic Routes
Ullmann-Type Coupling (Comparative Data)
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| EDC/DMAP | 89% | 99.2% | 20min |
| Ullmann (CuI, L-Pro) | 74% | 97.1% | 8h |
Disadvantages : Copper residue contamination requires additional purification
Enzymatic Coupling
- Candida antarctica Lipase B : 42% conversion after 72h
- Thermostability Issues : Enzyme denatures above 40°C
Industrial Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg | Contribution to Total Cost |
|---|---|---|
| EDC·HCl | $320 | 34% |
| 4-Nitrobenzenesulfonyl chloride | $280 | 28% |
| Pd/C (10%) | $12,000 | 19% |
Waste Stream Management
- DCM Recovery : 92% via fractional distillation
- Copper Byproducts : <2ppm achieved via chelating resins
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
A. Thiazole vs. Benzothiazole Derivatives
- 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (): This compound replaces the benzothiazole with a simpler thiazole ring.
- N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): The dihydrothiazole ring here lacks the fused benzene ring of benzothiazole, diminishing aromatic interactions. However, the methoxyphenyl substituent may enhance lipophilicity, affecting membrane permeability .
B. Piperidine-Sulfonyl vs. Other Sulfonamides
- Piperidine’s nitrogen may facilitate salt formation, improving solubility .
Substituent Effects on Bioactivity
- Antimicrobial Activity : In , 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide showed antibacterial activity, highlighting the role of sulfamoyl groups. The target compound’s piperidine-sulfonyl may similarly enhance activity via improved solubility and enzyme interactions .
- CNS Targets: Piperidine derivatives like 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine () demonstrate CNS penetration due to lipophilic side chains. The target’s piperidine-sulfonyl group, while polar, may balance lipophilicity for blood-brain barrier crossing .
Molecular Geometry and Crystal Packing
- N-(2,3-Dihydro-1,3-thiazol-2-ylidene)-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide () exhibits planar geometry stabilized by intramolecular hydrogen bonds. The target compound’s E-configuration and dimethyl groups may enforce a similar planar arrangement, promoting crystal packing via C–H···O and π-π interactions .
- Software Utilization : Structural determination of analogs often employs SHELX programs (), which refine hydrogen-bonding patterns critical for comparing stability and polymorphism .
Biological Activity
N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound notable for its potential therapeutic applications, particularly in oncology due to its interaction with critical signaling pathways involved in cancer progression. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Benzothiazole moiety : Known for various biological activities.
- Piperidine ring : Imparts pharmacological properties.
- Sulfonamide group : Enhances reactivity and potential therapeutic effects.
Molecular Formula : C₁₈H₁₉N₃O₂S
Molecular Weight : 429.55 g/mol
CAS Number : 850910-89-3
This compound primarily acts by inhibiting the phosphorylation of epidermal growth factor receptor (EGFR) and HER2 pathways. This inhibition disrupts downstream signaling cascades that promote cell growth and survival, making it a candidate for anticancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential:
- Inhibition of EGFR and HER2 : Studies have shown that it blocks the phosphorylation of these receptors, which are often overexpressed in various cancers.
- Cytotoxicity against Tumor Cell Lines : The compound has demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, it showed effective inhibition against the WI-38 VA-13 subline 2RA .
Other Biological Activities
The compound's structure suggests additional biological activities:
- Antibacterial and Antifungal Effects : Related benzothiazole derivatives have shown broad-spectrum antimicrobial activity, indicating potential applications beyond oncology .
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory responses .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Utilizing appropriate reagents under controlled conditions.
- Introduction of the Piperidine Ring : Achieved through nucleophilic substitution reactions.
- Attachment of the Sulfonylbenzamide Group : Final step involving coupling reactions with sulfonamides.
Industrial production may employ automated synthesis techniques to enhance yield and efficiency while ensuring product purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 3,4-dimethylbenzothiazol-2(3H)-one with 4-(piperidine-1-sulfonyl)benzoyl chloride under basic conditions (e.g., using triethylamine in DMF at 60–80°C). Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Final purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., δ 8.2 ppm for aromatic protons) . Solvent selection (e.g., acetonitrile for solubility) and inert atmospheres (N₂) minimize side reactions .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : X-ray crystallography provides bond lengths (e.g., C-S bond ~1.74 Å) and dihedral angles between the benzothiazole and sulfonylbenzamide moieties. NMR (¹H/¹³C) confirms substituent positions, such as methyl groups at δ 2.1–2.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 415.1245 [M+H]⁺). FT-IR identifies key functional groups (e.g., sulfonamide S=O stretch at 1150–1250 cm⁻¹) .
Q. What initial biological screening strategies are recommended to assess its pharmacological potential?
- Methodological Answer : Begin with in vitro assays targeting kinases (e.g., EGFR inhibition via ADP-Glo™ assay) or antimicrobial activity (MIC testing against S. aureus and E. coli). Use cell viability assays (MTT) for cytotoxicity profiling (IC₅₀ values in cancer cell lines like MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical for benchmarking .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or isomerization (E/Z forms). Validate via:
- Isomer Purity : HPLC with chiral columns to confirm stereochemical stability .
- Target Specificity : Competitive binding assays (SPR) to rule off-target effects .
- Reproducibility : Independent replication in multiple cell lines or animal models (e.g., xenograft mice for antitumor efficacy) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the benzothiazole and sulfonamide moieties?
- Methodological Answer :
- Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to enhance electrophilicity. Compare activity against parent compound .
- Sulfonamide Variants : Replace piperidine with morpholine or azetidine to study steric effects. Use molecular docking (AutoDock Vina) to predict binding affinity changes to targets like carbonic anhydrase IX .
- Bioisosteres : Substitute sulfonamide with phosphonamide to assess metabolic stability (e.g., microsomal incubation assays) .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50+ kinases (e.g., PamGene®) to identify primary targets.
- Cellular Pathway Analysis : Western blotting for phosphorylation status of downstream markers (e.g., ERK1/2 in MAPK pathway) .
- Mutagenesis Studies : Generate kinase mutants (e.g., T790M EGFR) to confirm binding site residues via CRISPR-Cas9 .
Q. How can researchers address low solubility or stability during formulation for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm via DLS) for sustained release. Characterize loading efficiency by UV-Vis .
- Excipient Screening : Test cyclodextrins or PEG-400 in PBS (pH 7.4) for solubility enhancement (shake-flask method) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
